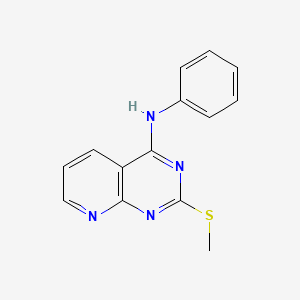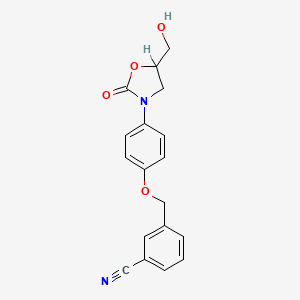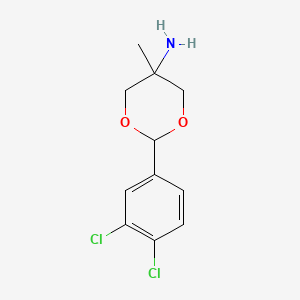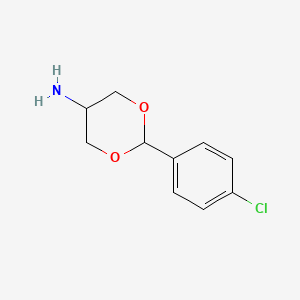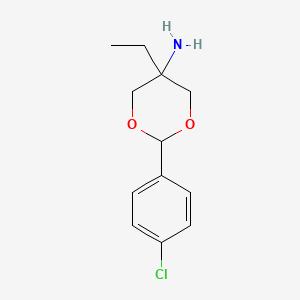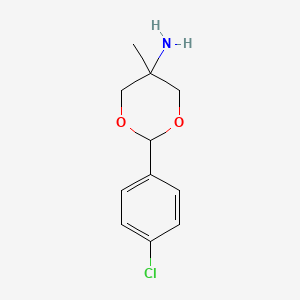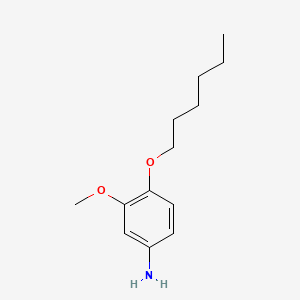
4-hexoxy-3-methoxyaniline
Overview
Description
m-Anisidine, 4-(hexyloxy)-: is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a derivative of m-Anisidine, where the methoxy group is replaced by a hexyloxy group. This compound is known for its bioactive properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(hexyloxy)- typically involves the substitution of the methoxy group in m-Anisidine with a hexyloxy group. This can be achieved through a series of chemical reactions, including nitration, reduction, and etherification. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation and subsequent purification steps to ensure high purity and yield. The use of advanced reactors and separation techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: m-Anisidine, 4-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: m-Anisidine, 4-(hexyloxy)- is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: In biological research, m-Anisidine, 4-(hexyloxy)- is used as a probe to study enzyme activities and metabolic pathways. Its bioactive properties make it a valuable tool in understanding biological processes at the molecular level .
Industry: In the industrial sector, m-Anisidine, 4-(hexyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(hexyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
m-Anisidine: A methoxy-substituted aniline derivative with similar chemical properties.
p-Anisidine: Another isomer of anisidine with a para-substitution pattern.
o-Anisidine: An ortho-substituted isomer of anisidine.
Uniqueness: m-Anisidine, 4-(hexyloxy)- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility, reactivity, and bioactivity compared to other anisidine derivatives .
Properties
CAS No. |
15382-62-4 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-hexoxy-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3 |
InChI Key |
NOGYCEDADJZXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-62-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(hexyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


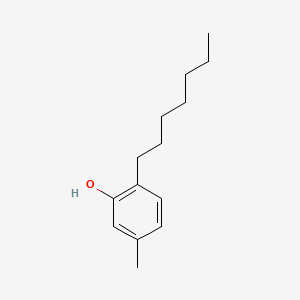
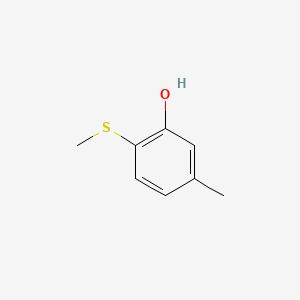
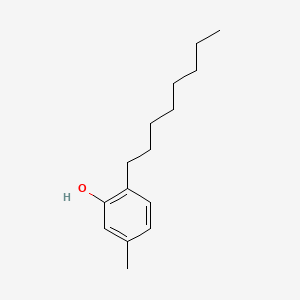
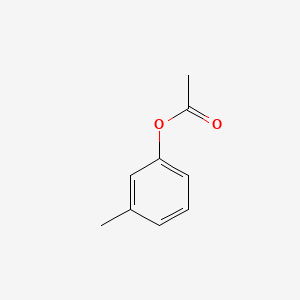
![(E)-1-[3-(ethylamino)phenyl]pent-3-en-2-one](/img/structure/B1675978.png)
![2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B1675979.png)
